5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride
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Overview
Description
5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile scaffolds in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves the reaction of 2-ethylpyrazole with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Key parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Triazoles: Widely used in medicinal chemistry for their antifungal and antiviral activities.
Oxazoles: Investigated for their potential as anti-inflammatory and anticancer agents.
Uniqueness
5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride stands out due to its unique structure, which allows for specific interactions with molecular targets. This specificity can result in more targeted therapeutic effects and reduced side effects compared to other similar compounds .
Properties
Molecular Formula |
C11H17ClN6O |
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Molecular Weight |
284.74 g/mol |
IUPAC Name |
5-[(2-ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H16N6O.ClH/c1-3-17-8(4-5-14-17)7-13-10-6-9(11(12)18)16(2)15-10;/h4-6H,3,7H2,1-2H3,(H2,12,18)(H,13,15);1H |
InChI Key |
FELGNGMHHJRWOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=NN(C(=C2)C(=O)N)C.Cl |
Origin of Product |
United States |
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